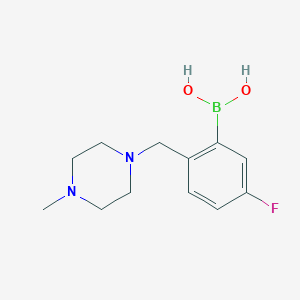

Ácido (5-fluoro-2-((4-metilpiperazin-1-il)metil)fenil)borónico

Descripción general

Descripción

“(5-Fluoro-2-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid” is a chemical compound with the linear formula C12H18BFN2O2 . It is a white to yellow solid .

Synthesis Analysis

The synthesis of this compound could potentially involve Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H18BFN2O2/c1-15-4-6-16(7-5-15)9-10-2-3-12(14)11(8-10)13(17)18/h2-3,8,17-18H,4-7,9H2,1H3 . This indicates the molecular structure of the compound.

Chemical Reactions Analysis

The compound can participate in various chemical reactions. For instance, it can be used as a reactant in coupling reactions . The Suzuki–Miyaura coupling reaction is one such example, where chemically differentiated fragments participate in electronically divergent processes with the metal catalyst .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 252.1 . It is a white to yellow solid .

Aplicaciones Científicas De Investigación

Inhibición de la Ureasa

Este compuesto ha sido estudiado por su potencial para inhibir las enzimas ureasa, que son utilizadas por bacterias altamente patógenas para colonizar y mantenerse. Orientar las enzimas ureasa podría ser un método prometedor para prevenir las infecciones bacterianas ureolíticas .

Investigación del Cáncer

En la investigación del cáncer, los derivados de este compuesto se han explorado por su capacidad para inactivar NF-κB en las células cancerosas de colon. NF-κB juega un papel en la función antiapoptótica que permite que las células cancerosas crezcan, por lo que su inhibición podría ser beneficiosa en el tratamiento del cáncer .

Síntesis de Moléculas Antidepresivas

El compuesto se ha utilizado en la síntesis de moléculas con posibles efectos antidepresivos. Ha mostrado una excelente compatibilidad con el grupo funcional en estas síntesis .

Desarrollo de Compuestos Heterocíclicos Bioactivos

Los investigadores han sintetizado nuevos compuestos heterocíclicos funcionalizados con este derivado de ácido borónico, que pueden tener propiedades bioactivas .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, a fundamental process in organic synthesis .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, the boronic acid acts as a nucleophile, donating an organic group to a metal catalyst, typically palladium . This process, known as transmetalation, results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway involving (5-Fluoro-2-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid . This reaction enables the formation of complex organic compounds from simpler precursors, contributing to various downstream effects in synthetic chemistry .

Pharmacokinetics

Boronic acids are generally known for their stability and reactivity, which can influence their bioavailability .

Result of Action

The primary result of the action of (5-Fluoro-2-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid is the formation of new carbon-carbon bonds via Suzuki-Miyaura cross-coupling . This enables the synthesis of a wide range of organic compounds, contributing to advancements in areas such as drug discovery and materials science .

Action Environment

The efficacy and stability of (5-Fluoro-2-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid, like other boronic acids, can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction is known for its tolerance to a variety of reaction conditions, contributing to its wide applicability .

Análisis Bioquímico

Biochemical Properties

(5-Fluoro-2-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. It interacts with various enzymes, proteins, and other biomolecules, often acting as an inhibitor. The compound’s boronic acid moiety allows it to form reversible covalent bonds with the active sites of serine proteases and other enzymes, thereby inhibiting their activity. This interaction is crucial for its potential therapeutic applications, especially in the treatment of diseases where enzyme inhibition is beneficial .

Cellular Effects

The effects of (5-Fluoro-2-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to inhibit the activity of proteasomes, leading to the accumulation of ubiquitinated proteins and subsequent apoptosis in cancer cells. This makes it a promising candidate for anticancer therapies .

Molecular Mechanism

At the molecular level, (5-Fluoro-2-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid exerts its effects through several mechanisms. It binds to the active sites of target enzymes, forming reversible covalent bonds that inhibit enzyme activity. This inhibition can lead to downstream effects such as altered gene expression and disrupted cellular processes. Additionally, the compound can modulate signaling pathways by interacting with key proteins involved in these pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (5-Fluoro-2-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained inhibition of target enzymes and prolonged cellular effects .

Dosage Effects in Animal Models

The effects of (5-Fluoro-2-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including off-target interactions and systemic toxicity. These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound .

Metabolic Pathways

(5-Fluoro-2-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s boronic acid group can undergo oxidation and conjugation reactions, leading to the formation of metabolites that are excreted from the body. These metabolic processes are essential for understanding the compound’s pharmacokinetics and potential drug interactions .

Transport and Distribution

The transport and distribution of (5-Fluoro-2-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, it can localize to specific compartments or organelles, depending on its interactions with cellular components. These distribution patterns are important for its efficacy and safety as a therapeutic agent .

Subcellular Localization

The subcellular localization of (5-Fluoro-2-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid is influenced by targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus, cytoplasm, or mitochondria, where it exerts its effects. Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its therapeutic potential .

Propiedades

IUPAC Name |

[5-fluoro-2-[(4-methylpiperazin-1-yl)methyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BFN2O2/c1-15-4-6-16(7-5-15)9-10-2-3-11(14)8-12(10)13(17)18/h2-3,8,17-18H,4-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLZHNIJIWSSQDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)F)CN2CCN(CC2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

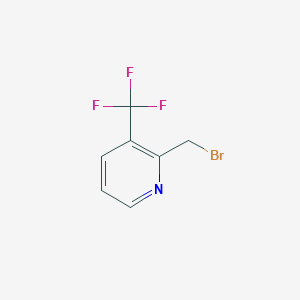

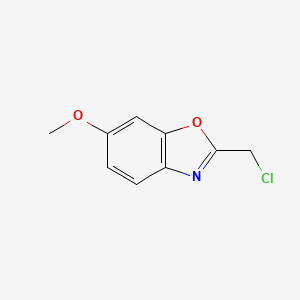

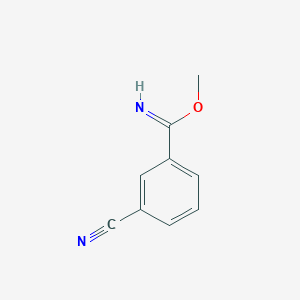

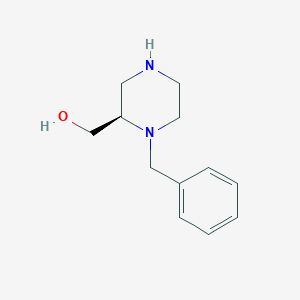

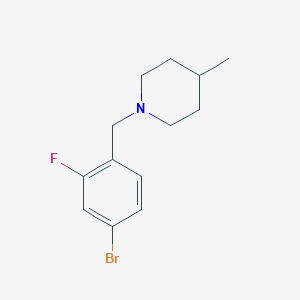

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1395751.png)

![Ethyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1395752.png)

![2,7-Diazaspiro[4.5]decan-6-one hydrochloride](/img/structure/B1395765.png)